1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride
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Overview
Description
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolizine ring through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Substitution reactions to attach the tetrahydro-N-(2,3-dimethylphenyl) group.
- Purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route for large-scale production. This includes:
- Use of cost-effective reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example:
- Oxidation may yield oxides or hydroxyl derivatives.
- Reduction may yield amines or alcohols.
- Substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
88069-46-9 |
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Molecular Formula |
C17H25ClN2O |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-15(14(13)2)18-16(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H |
InChI Key |
GOIHOFZJCPRETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC23CCCN2CCC3)C.Cl |
Origin of Product |
United States |
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